Aceclofenac-d4,13C2 (major)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

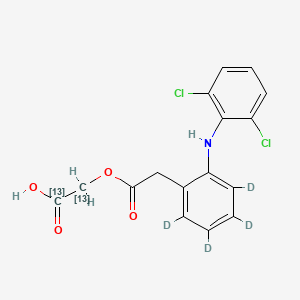

Aceclofenac-d4,13C2 (major) is a labelled analogue of Aceclofenac . Aceclofenac is an anti-inflammatory and analgesic drug used for the relief of pain and inflammation in conditions such as rheumatoid arthritis, osteoarthritis, and ankylosing spondylitis .

Molecular Structure Analysis

The molecular formula of Aceclofenac-d4,13C2 (major) is C14^13C2H9D4Cl2NO4 . It has a molecular weight of 360.195 .Chemical Reactions Analysis

Aceclofenac potently inhibits the cyclo-oxygenase enzyme (COX) that is involved in the synthesis of prostaglandins, which are inflammatory mediators that cause pain, swelling, inflammation, and fever .Aplicaciones Científicas De Investigación

Anti-Inflammatory Emulgel Formulation

Aceclofenac is a non-steroidal anti-inflammatory drug used for pain relief and inflammation in certain joint disorders . Due to its hydrophobicity, formulating it into a topical gel can be challenging . However, a study has developed a polymer-based emulgel formulation of aceclofenac with a microemulsion base . This formulation was found to enhance the delivery of the drug in a sustained manner, leading to effective anti-inflammatory activity .

Pain Management

Aceclofenac is an orally administered phenylacetic acid derivative with effects on a variety of inflammatory mediators . Through its analgesic and anti-inflammatory properties, aceclofenac provides symptomatic relief in a variety of painful conditions . It has been shown to reduce joint inflammation, pain intensity, and the duration of morning stiffness in patients with rheumatoid arthritis .

Treatment of Osteoarthritis

In patients with osteoarthritis of the knee, aceclofenac decreases pain, reduces disease severity, and improves the functional capacity of the knee . Its efficacy in this regard is similar to that of diclofenac, piroxicam, and naproxen .

Treatment of Ankylosing Spondylitis

Aceclofenac has been found to reduce the duration of morning stiffness and pain intensity, and improve spinal mobility in patients with ankylosing spondylitis . Its improvements are similar to those observed with indomethacin, naproxen, or tenoxicam .

Use in Other Painful Conditions

Aceclofenac is also effective in other painful conditions such as dental and gynecological pain .

Stimulatory Effects on Cartilage Matrix Synthesis

In contrast to some other NSAIDs, aceclofenac has shown stimulatory effects on cartilage matrix synthesis . This property could be of particular interest with respect to cartilage matrix effects and selectivity for cyclo-oxygenase-2 .

Propiedades

IUPAC Name |

2-[2-[2,3,4,5-tetradeuterio-6-(2,6-dichloroanilino)phenyl]acetyl]oxyacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13Cl2NO4/c17-11-5-3-6-12(18)16(11)19-13-7-2-1-4-10(13)8-15(22)23-9-14(20)21/h1-7,19H,8-9H2,(H,20,21)/i1D,2D,4D,7D,9+1,14+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNIPYSSQXLZQLJ-UVMBEDSSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(=O)OCC(=O)O)NC2=C(C=CC=C2Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])CC(=O)O[13CH2][13C](=O)O)NC2=C(C=CC=C2Cl)Cl)[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13Cl2NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Aceclofenac-d4,13C2 (major) | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-benzoyl-N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]-2,3-dihydro-1H-pyrrolizine-1-carboxamide](/img/structure/B586690.png)

![[3,4-Diacetyloxy-5-(2-oxo-4-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B586696.png)

![6-Bromo-1,4-dihydro-7-fluoro-1-[(1S)-1-(hydroxymethyl)-2-methylpropyl]-4-oxo-3-quinolinecarboxylic Acid Ethyl Ester](/img/structure/B586703.png)

![2H-[1,3]Dioxolo[4,5-e][2,1]benzoxazole](/img/structure/B586704.png)

![3-Benzyl-6-methyl-3,6-diazabicyclo[3.1.0]hexane](/img/structure/B586707.png)

![(R)-2-((3aS,4S,6S,7aR)-3a,5,5-Trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)pyrrolidine hydrochloride](/img/structure/B586710.png)